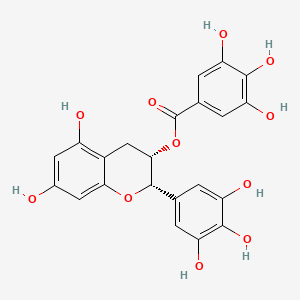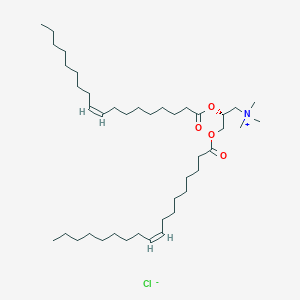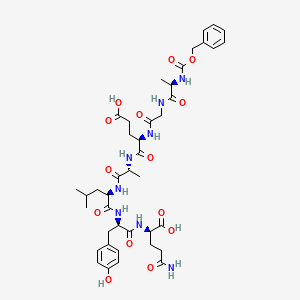![molecular formula C15H20Cl2O2 B11933557 4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)
4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid is an organic compound characterized by a phenyl ring substituted with a 1,5-dichloropentan-3-yl group and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid typically involves a multi-step process:
Formation of the 1,5-dichloropentan-3-yl intermediate: This step involves the chlorination of pentane to introduce chlorine atoms at the 1 and 5 positions.
Coupling with the phenyl ring: The 1,5-dichloropentan-3-yl intermediate is then coupled with a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Introduction of the butanoic acid moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of new functionalized derivatives.
科学的研究の応用
4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 4-[4-(1,5-Dichloropentan-3-yl)phenyl]propanoic acid
- 4-[4-(1,5-Dichloropentan-3-yl)phenyl]pentanoic acid
- 4-[4-(1,5-Dichloropentan-3-yl)phenyl]hexanoic acid
Uniqueness
4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C15H20Cl2O2 |
|---|---|
分子量 |
303.2 g/mol |
IUPAC名 |
4-[4-(1,5-dichloropentan-3-yl)phenyl]butanoic acid |
InChI |
InChI=1S/C15H20Cl2O2/c16-10-8-14(9-11-17)13-6-4-12(5-7-13)2-1-3-15(18)19/h4-7,14H,1-3,8-11H2,(H,18,19) |
InChIキー |
PTDQMABQELKTPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCC(=O)O)C(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B11933476.png)



![4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide](/img/structure/B11933503.png)

![2-Chloro-5-[5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B11933516.png)
![26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese](/img/structure/B11933520.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide](/img/structure/B11933529.png)

![3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one](/img/structure/B11933543.png)



